![molecular formula C12H12BNO3S B3058047 B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid CAS No. 874460-04-5](/img/structure/B3058047.png)
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid
Übersicht
Beschreibung
“B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid” is a chemical compound with the molecular formula C12H12BNO3S . It is a type of boronic acid, which are compounds that contain a boron atom bonded to two hydroxyl groups .
Molecular Structure Analysis
The molecular structure of boronic acids, including “B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid”, typically involves a boron atom that is sp2-hybridized and contains an empty p-orbital . The boron atom is bonded to two hydroxyl groups and a phenyl group .Chemical Reactions Analysis
Boronic acids are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of the boronic acid to a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary, but they are generally stable and easy to handle . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
Boronic acids play a pivotal role in the Suzuki–Miyaura (SM) cross-coupling reaction, one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions. Here’s why SM coupling is so remarkable:
- Transmetalation : Rapid transmetalation with palladium(II) complexes allows for efficient bond formation .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases (such as fluoride or cyanide anions), making them valuable in sensing applications. For instance:
- Fluorescent Sensors : Boronic acid-based fluorescent sensors can detect molecules like catechol and its amino derivatives (e.g., dopamine, DOPA, and DOPAC) .
Hydrolysis and Synthesis
Recent advances in boronic acid synthesis include:
- Hydrolysis : A method using water instead of HCl enables the synthesis of borinic acid derivatives .
Protodeboronation
Protodeboronation, involving less nucleophilic boron ate complexes, leads to intriguing products. For example:
Wirkmechanismus
Target of Action
The primary target of B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid, also known as (4-{[(thiophen-2-yl)methyl]carbamoyl}phenyl)boronic acid, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
The compound’s boronic acid group is known to be relatively stable, readily prepared, and generally environmentally benign , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of the compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also makes it environmentally benign .
Zukünftige Richtungen
The future directions for research into “B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid” and other boronic acids could involve further exploration of their use in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling . Additionally, new synthesis methods and applications for boronic acids could be developed.
Eigenschaften
IUPAC Name |
[4-(thiophen-2-ylmethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3S/c15-12(14-8-11-2-1-7-18-11)9-3-5-10(6-4-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRZKVMGDJBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401191286 | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
B-[4-[[(2-thienylmethyl)amino]carbonyl]phenyl]Boronic acid | |
CAS RN |
874460-04-5 | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874460-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(2-Thienylmethyl)amino]carbonyl]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401191286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



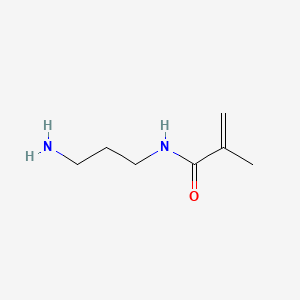
![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B3057967.png)

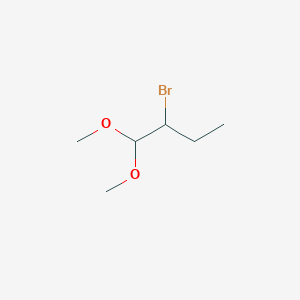
![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate](/img/structure/B3057970.png)


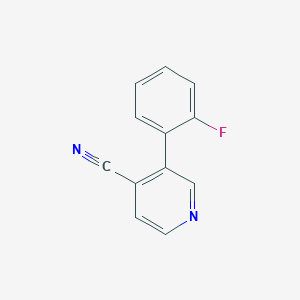
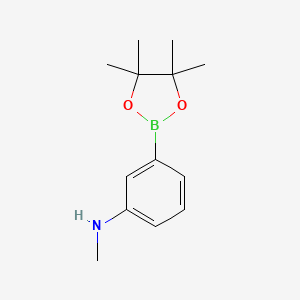


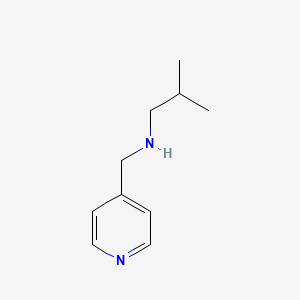

![N-[(3-methylthiophen-2-yl)methyl]butan-2-amine](/img/structure/B3057985.png)